
dodecanoic acid;zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecanoic acid, also known as lauric acid, is a saturated fatty acid with a 12-carbon atom chain. It is commonly found in various plant oils, particularly coconut oil and palm kernel oil. Zinc is a metallic element with the atomic number 30 and is essential for various biological functions. The compound “dodecanoic acid;zinc” refers to the combination of these two substances, which can form zinc salts of dodecanoic acid. These compounds have various applications in different fields due to their unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodecanoic acid can be synthesized through the hydrolysis of triglycerides found in coconut oil and palm kernel oil. The hydrolysis process involves heating the oil with water in the presence of a catalyst, such as sodium hydroxide, to break down the triglycerides into glycerol and fatty acids, including dodecanoic acid.
Zinc salts of dodecanoic acid can be prepared by reacting dodecanoic acid with zinc oxide or zinc carbonate. The reaction typically involves heating the mixture to facilitate the formation of the zinc salt.
Industrial Production Methods
Industrial production of dodecanoic acid involves the extraction and purification of the fatty acid from natural sources like coconut oil and palm kernel oil. The extracted oil undergoes hydrolysis, followed by distillation to separate and purify dodecanoic acid.
Zinc salts of dodecanoic acid are produced by reacting purified dodecanoic acid with zinc oxide or zinc carbonate under controlled conditions to ensure the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecanoic acid undergoes various chemical reactions, including:
Oxidation: Dodecanoic acid can be oxidized to form dodecanedioic acid.
Reduction: Reduction of dodecanoic acid can yield dodecanol.
Esterification: Dodecanoic acid reacts with alcohols to form esters.
Substitution: Halogenation of dodecanoic acid can produce halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Esterification: Acid catalysts like sulfuric acid are commonly used in esterification reactions.
Substitution: Halogenation reactions often use halogens like chlorine or bromine.
Major Products Formed
Oxidation: Dodecanedioic acid
Reduction: Dodecanol
Esterification: Dodecanoate esters
Substitution: Halogenated dodecanoic acid derivatives
Applications De Recherche Scientifique
Dodecanoic acid and its zinc salts have various scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as surfactants in various chemical processes.
Biology: Studied for their antimicrobial properties, particularly against Gram-positive bacteria and fungi.
Medicine: Investigated for their potential use in drug delivery systems and as antimicrobial agents.
Industry: Used in the production of soaps, detergents, and cosmetics due to their surfactant properties.
Mécanisme D'action
The mechanism of action of dodecanoic acid involves its ability to disrupt microbial cell membranes, leading to cell lysis and death. Zinc ions play a crucial role in stabilizing the structure of proteins and enzymes, enhancing their catalytic activity. The combination of dodecanoic acid and zinc can enhance antimicrobial efficacy by targeting multiple pathways in microbial cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Undecanoic acid
- Tridecanoic acid
- Dodecanol
- Dodecanal
Comparison
Dodecanoic acid is unique due to its 12-carbon chain length, which provides a balance between hydrophobicity and hydrophilicity, making it an effective surfactant. Its zinc salts offer enhanced antimicrobial properties compared to other fatty acids and their salts. The combination of dodecanoic acid and zinc provides a synergistic effect, making it more effective in various applications compared to similar compounds.
Propriétés
Formule moléculaire |
C24H48O4Zn |
|---|---|
Poids moléculaire |
466.0 g/mol |
Nom IUPAC |
dodecanoic acid;zinc |
InChI |
InChI=1S/2C12H24O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14); |
Clé InChI |
IGWVPFWRXMEXAU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)O.CCCCCCCCCCCC(=O)O.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


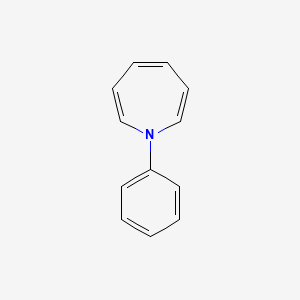
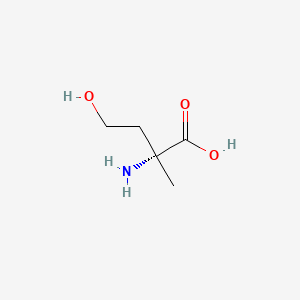
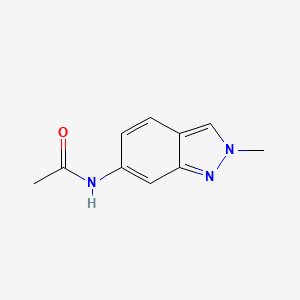
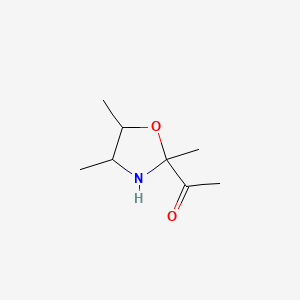
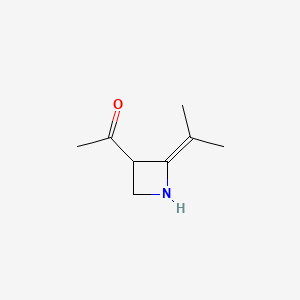
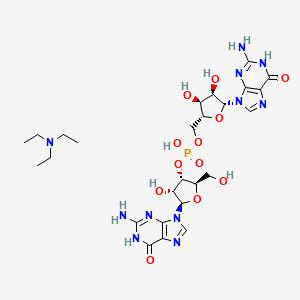
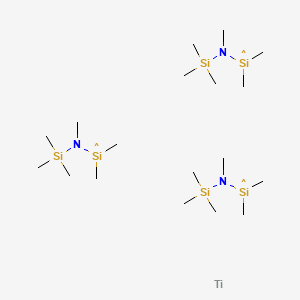

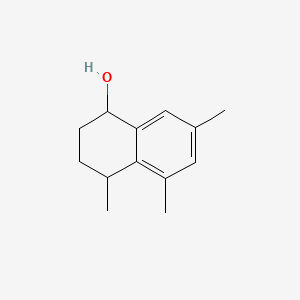
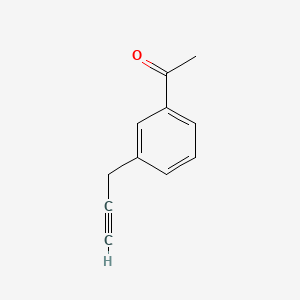
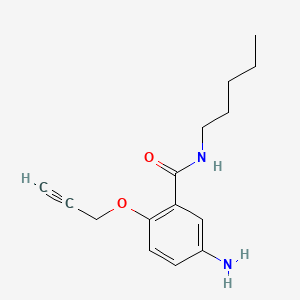

![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13829730.png)
![3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B13829734.png)
